1-(3,4-Difluorophenoxy)propan-2-one
Overview
Description
“1-(3,4-Difluorophenoxy)propan-2-one” is an organic compound that belongs to the family of ketones. It has a molecular weight of 186.16 . The IUPAC name for this compound is 1-(3,4-difluorophenoxy)acetone .
Molecular Structure Analysis
The InChI code for “1-(3,4-Difluorophenoxy)propan-2-one” is 1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure. For a detailed structural analysis, tools like molecular modeling software can be used to visualize the molecule based on this InChI code.Physical And Chemical Properties Analysis
“1-(3,4-Difluorophenoxy)propan-2-one” has a molecular weight of 186.16 . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current data.Scientific Research Applications
1. Stereocontrolled Synthesis Applications
1,1,1-Trifluoro-2,3-epoxypropane, derived from compounds similar to 1-(3,4-Difluorophenoxy)propan-2-one, is prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This process is crucial in the stereocontrolled synthesis of various organic compounds, demonstrating its significance in stereochemistry and synthesis optimization (Shimizu, Sugiyama, & Fujisawa, 1996).
2. X-ray Structure and Computational Studies
In the field of crystallography and computational chemistry, compounds like 1-(3,4-Difluorophenoxy)propan-2-one are used for X-ray structural analysis and computational studies. These studies enhance understanding of molecular geometries and electronic properties, which is crucial for designing new materials and pharmaceuticals (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
3. Synthesis of Chiral Building Blocks
Such compounds are integral in the synthesis of chiral building blocks for pharmaceuticals. For instance, they are used in the lipase-catalyzed resolution of chiral intermediates, vital for producing enantiopure compounds used in various drug syntheses (Liu, Hoff, Berg, & Anthonsen, 2001).
4. Green Chemistry Applications
1-(3,4-Difluorophenoxy)propan-2-one and its derivatives are employed in green chemistry for efficient, environmentally friendly synthesis processes. This includes the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, highlighting the compound's role in developing sustainable pharmaceutical manufacturing methods (Li, Russell, Hongfeng, Zhang, Ballentine, Spink, Branum, Liu, Chen, Rammeloo, Aelterman, Sorgi, & Murray, 2010).
5. Exploration in Kinetic Resolution
The compound is involved in exploring efficient biocatalytic processes in the kinetic resolution of racemic intermediates. This is crucial in the pharmaceutical industry for the production of enantiopure substances, which are vital components of many drugs (Soni, Dwivedee, Sharma, Patel, & Banerjee, 2018).
6. Liquid Crystal Research
Derivatives of 1-(3,4-Difluorophenoxy)propan-2-one are used in synthesizing chiral liquid crystals. These materials have potential applications in advanced optical technologies and display devices, demonstrating the compound's utility in material science (Booth, Goodby, Hardy, Lettington, & Toyne, 1993).
properties
IUPAC Name |
1-(3,4-difluorophenoxy)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFXMIKYJYNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenoxy)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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